3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol
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Overview
Description
3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol is a heterocyclic organic compound that features a benzothiazole ring fused with an amino alcohol moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by reduction and functional group transformations. One common method includes the reaction of 2-aminobenzothiazole with an epoxide under basic conditions to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of catalysts and solvents is carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as topoisomerase I and II.
Pathways Involved: It interferes with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol.
Benzothiazole: A simpler structure lacking the amino alcohol moiety.
4-Aminoquinoline Derivatives: Compounds with similar biological activities but different structural features.
Uniqueness
This compound is unique due to its combined benzothiazole and amino alcohol structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C10H12N2OS |
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Molecular Weight |
208.28 g/mol |
IUPAC Name |
3-amino-2-(1,3-benzothiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H12N2OS/c11-5-7(6-13)10-12-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6,11H2 |
InChI Key |
NGSNETWQMXPVPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(CN)CO |
Origin of Product |
United States |
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